molecular formula C17H19N3O3S B1667164 Bms 182874 CAS No. 153042-42-3

Bms 182874

Cat. No.: B1667164
CAS No.: 153042-42-3
M. Wt: 345.4 g/mol
InChI Key: MJRGSRRZKSJHOE-UHFFFAOYSA-N
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Description

BMS-182874 is a highly selective endothelin receptor antagonist, specifically targeting the endothelin A receptor.

Preparation Methods

The synthesis of BMS-182874 involves several steps, including the formation of key intermediates and their subsequent reactions. The compound is typically synthesized through a series of organic reactions, including sulfonation, amination, and cyclization. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

BMS-182874 undergoes various chemical reactions, including:

Scientific Research Applications

BMS-182874 has been extensively studied for its applications in various fields:

    Chemistry: Used as a tool to study endothelin receptors and their role in various physiological processes.

    Biology: Helps in understanding the signaling pathways involving endothelin receptors.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension.

    Industry: Utilized in the development of new drugs targeting endothelin receptors

Mechanism of Action

BMS-182874 exerts its effects by selectively binding to endothelin A receptors, thereby blocking the action of endothelin-1, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The compound’s mechanism involves the inhibition of calcium mobilization within cells, which is crucial for vasoconstriction .

Comparison with Similar Compounds

BMS-182874 is unique due to its high selectivity for endothelin A receptors over endothelin B receptors. Similar compounds include:

Properties

IUPAC Name

5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRGSRRZKSJHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165205
Record name BMS 182874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153042-42-3
Record name BMS 182874
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153042423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS 182874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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